Acipimox-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

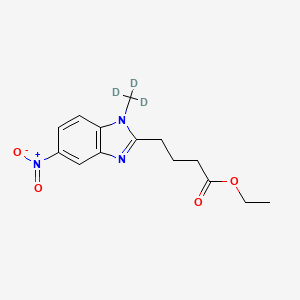

Acipimox-d4 is a derivative of Acipimox, which is a niacin derivative used as a hypolipidemic agent . It is used in low doses and may have less marked adverse effects . It is also known as a labelled antilipemic .

Physical And Chemical Properties Analysis

The molecular formula of Acipimox is C6H6N2O3 and the molecular weight is 154.12 . The CAS number for Acipimox-d4 is 1246816-28-3 .Scientific Research Applications

Mitochondrial Myopathy Treatment

Acipimox-d4: has been studied for its potential in treating mitochondrial myopathy . The AIMM trial investigated the efficacy of acipimox in increasing the adenosine triphosphate (ATP) content of skeletal muscle in patients with mitochondrial disease and myopathy . This application is significant as mitochondrial myopathies are complex disorders with limited treatment options, and acipimox-d4 could represent a new therapeutic avenue.

Lipid Metabolism Regulation

Another key application of Acipimox-d4 is in the regulation of lipid metabolism. It has been used to lower high levels of triglycerides in the blood, particularly in patients with hyperlipoproteinaemia types IIb and IV . This is crucial for patients who cannot be adequately treated through diet, exercise, or other medications.

Pharmacokinetic Studies

Acipimox-d4 is also valuable in pharmacokinetic research. A study aimed to evaluate the pharmacokinetics of acipimox under simulated high altitude hypoxia conditions, providing insights into how the drug’s absorption, distribution, metabolism, and excretion might differ in such environments . This information is vital for adjusting dosages in clinical settings where patients may be exposed to hypoxic conditions.

Hypolipidemic Agent Research

As a niacin derivative, Acipimox-d4 serves as a hypolipidemic agent. It is used in research to understand its effects at low doses and to compare its efficacy and adverse effects with those of standard doses of nicotinic acid . This research helps in optimizing the use of Acipimox-d4 as a safer alternative in lipid disorder treatments.

High Altitude Medicine

Acipimox-d4’s role extends to high altitude medicine, where it is studied for its effects on individuals exposed to hypoxic conditions. The drug’s impact on lipid metabolism and energy supply under such conditions is of particular interest for ensuring the safety and efficacy of medication at high altitudes .

Drug Safety and Efficacy

The safety and efficacy of Acipimox-d4 are continually being assessed in various clinical trials and studies. These studies aim to establish the appropriate dosages and identify any potential side effects, ensuring that the drug can be used effectively and safely in different patient populations .

Mechanism of Action

Safety and Hazards

Acipimox can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of eye contact, it is recommended to rinse cautiously with water for several minutes .

Future Directions

properties

IUPAC Name |

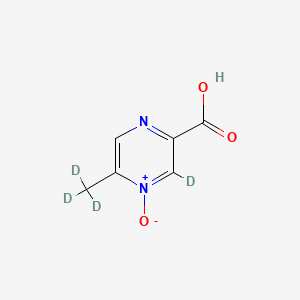

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOOSBJCLSSEY-VYMTUXDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acipimox-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)